molecular formula C17H13N3O5 B13741469 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3'-nitroacetophenone CAS No. 26866-70-6

2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3'-nitroacetophenone

Cat. No.: B13741469
CAS No.: 26866-70-6
M. Wt: 339.30 g/mol
InChI Key: GJOHBVXGLOXPBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Common methods include:

Chemical Reactions Analysis

Types of Reactions

ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

26866-70-6

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C17H13N3O5/c21-15(11-3-1-5-12(9-11)20(24)25)17(23)19-13-7-6-10-4-2-8-18-14(10)16(13)22/h1-9,17,19,22-23H

InChI Key

GJOHBVXGLOXPBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O

Origin of Product

United States

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